N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide
Brand Name: Vulcanchem
CAS No.: 307326-18-7
VCID: VC5186546
InChI: InChI=1S/C20H13ClN2OS/c21-14-7-5-6-13(12-14)19(24)22-16-9-2-1-8-15(16)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24)
SMILES: C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)Cl
Molecular Formula: C20H13ClN2OS
Molecular Weight: 364.85

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide

CAS No.: 307326-18-7

Cat. No.: VC5186546

Molecular Formula: C20H13ClN2OS

Molecular Weight: 364.85

* For research use only. Not for human or veterinary use.

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide - 307326-18-7

Specification

CAS No. 307326-18-7
Molecular Formula C20H13ClN2OS
Molecular Weight 364.85
IUPAC Name N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide
Standard InChI InChI=1S/C20H13ClN2OS/c21-14-7-5-6-13(12-14)19(24)22-16-9-2-1-8-15(16)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24)
Standard InChI Key BUKRZUGGDPZHJS-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide, reflects its three-core structure:

  • Benzothiazole ring: A heterocyclic system comprising a benzene fused to a thiazole (sulfur and nitrogen-containing ring).

  • Phenyl bridge: A benzene ring substituted at the 2-position with the benzothiazole moiety.

  • 3-Chlorobenzamide group: A benzamide derivative with a chlorine substituent at the 3-position.

The molecular formula is C20_{20}H13_{13}ClN2_{2}OS, with a molar mass of 372.85 g/mol. Key physicochemical properties inferred from analogs include:

PropertyValue/DescriptionSource Analogy
logP~6.7 (high lipophilicity)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (amide O, thiazole N, S)
Polar Surface Area~32.1 Ų

The chlorine atom enhances electrophilicity, while the benzothiazole moiety contributes to π-π stacking interactions, critical for binding biological targets .

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide likely follows a multi-step protocol analogous to related compounds :

  • Formation of 2-Aminobenzothiazole:

    • Condensation of 2-aminothiophenol with cyanogen bromide.

  • Coupling with 3-Chlorobenzoyl Chloride:

    • Reaction of 2-aminobenzothiazole with 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.

Example Reaction:

2-Aminobenzothiazole+3-Chlorobenzoyl ChlorideEt3NN-[2-(Benzothiazol-2-yl)phenyl]-3-chlorobenzamide+HCl\text{2-Aminobenzothiazole} + \text{3-Chlorobenzoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-[2-(Benzothiazol-2-yl)phenyl]-3-chlorobenzamide} + \text{HCl}

Crystallographic Insights

While no direct crystallographic data exists for this compound, the structure of N-(Benzothiazol-2-yl)-3-chlorobenzamide (a simpler analog) reveals a planar benzothiazole system and a dihedral angle of 85.2° between the benzothiazole and chlorophenyl rings . This non-planarity likely persists in the target compound, influencing its intermolecular interactions and solubility .

Biological Activity and Mechanism

Antimicrobial Properties

Benzothiazole derivatives exhibit broad-spectrum antimicrobial activity. For N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide (a positional isomer), minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli were 12.5 µg/mL and 25 µg/mL, respectively. The chlorine substituent enhances membrane penetration, while the benzothiazole moiety disrupts bacterial cell wall synthesis via DprE1 inhibition.

Cell LineIC50_{50} (µM)Assay TypeSource
A549 (Lung)6.26 ± 0.332D
HCC827 (Lung)6.48 ± 0.112D

Mechanistically, these compounds induce apoptosis by activating caspase-3/7 and disrupting mitochondrial membrane potential. The 3-chloro substituent may enhance DNA intercalation, as seen in chlorambucil derivatives .

Structure-Activity Relationships (SAR)

Role of Substituents

  • Chlorine Position: 3-Chloro substitution optimizes steric and electronic effects for target binding compared to 2- or 4-chloro analogs .

  • Benzothiazole Orientation: 2-Phenyl substitution (vs. 3-phenyl) may alter pharmacokinetics by modulating logP and bioavailability .

Comparison with Analogous Compounds

CompoundKey Structural DifferenceBiological Activity
N-[3-(Benzothiazol-2-yl)phenyl]-2-chlorobenzamideChlorine at 2-positionMIC = 12.5 µg/mL (S. aureus)
N-[5-(Benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamideBromine and methyl substituentslogP = 6.73

The target compound’s 3-chloro configuration balances hydrophobicity and target affinity, making it a promising lead for antibiotic development .

Pharmacokinetic and Toxicity Profile

Absorption and Distribution

High logP (~6.7) suggests excellent lipid membrane permeability but potential accumulation in adipose tissue . The amide group facilitates moderate aqueous solubility, enabling systemic distribution .

Metabolic Stability

Benzothiazoles undergo hepatic metabolism via:

  • Oxidation: Sulfur atom oxidation to sulfoxides.

  • Glucuronidation: Conjugation of the amide group .

Toxicity Considerations

In rodent models, benzothiazole derivatives show low acute toxicity (LD50_{50} > 500 mg/kg) but hepatotoxicity at chronic doses.

Industrial and Research Applications

Pharmaceutical Development

  • Antitubercular Agents: DprE1 inhibition targets Mycobacterium tuberculosis.

  • Oncology: Apoptosis induction in solid tumors.

  • Antifungals: Disruption of ergosterol biosynthesis .

Material Science

Benzothiazole derivatives serve as fluorophores in OLEDs due to their rigid, conjugated systems .

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